Technical Monograph: 1-(6-Methylpyrazin-2-yl)azetidin-3-ol as a Pharmacophore Scaffold
Technical Monograph: 1-(6-Methylpyrazin-2-yl)azetidin-3-ol as a Pharmacophore Scaffold
This is an in-depth technical monograph on 1-(6-Methylpyrazin-2-yl)azetidin-3-ol , a specialized pharmacophore scaffold used in modern medicinal chemistry.[1]
[1]
Executive Summary
1-(6-Methylpyrazin-2-yl)azetidin-3-ol represents a high-value "fragment-like" building block in drug discovery.[1] Structurally, it combines the electron-deficient pyrazine core with the strained, sp³-rich azetidine ring. This specific architecture is increasingly utilized to modulate physicochemical properties (LogP, solubility) and improve metabolic stability compared to traditional saturated heterocycles like piperidine or morpholine.[1]
This guide details the structural properties, synthetic methodology, and strategic applications of this scaffold in the design of kinase inhibitors and GPCR ligands.
Structural Architecture & Physicochemical Profile[1][2][3]
The molecule consists of a 2,6-disubstituted pyrazine ring.[1] The 6-methyl group provides a small lipophilic handle that can fill hydrophobic pockets (e.g., the gatekeeper region in kinases), while the azetidin-3-ol moiety at position 2 acts as a polar, solubilizing vector with a defined exit geometry.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(6-Methylpyrazin-2-yl)azetidin-3-ol |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| SMILES | Cc1cncc(n1)N2CC(O)C2 |
| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
| CAS Number | Not widely listed as a commodity chemical; synthesized in-situ or as a custom intermediate.[1][2] |
Calculated Physicochemical Properties (In-Silico)
Data derived from consensus predictive models (ACD/Labs, ChemAxon).[1]
| Parameter | Value | Significance |
| cLogP | 0.15 ± 0.3 | Highly favorable for CNS penetration and oral bioavailability (Rule of 5 compliant).[1] |
| TPSA | ~58 Ų | Indicates good membrane permeability (Target < 140 Ų).[1] |
| pKa (Base) | ~0.8 (Pyrazine N) | The pyrazine nitrogen is weakly basic, reducing lysosomal trapping liability.[1] |
| pKa (Acid) | ~15.5 (Alcohol) | The hydroxyl group acts as a H-bond donor/acceptor but is not acidic under physiological conditions.[1] |
| H-Bond Donors | 1 (OH) | Critical for specific binding interactions (e.g., with hinge region residues).[1] |
| H-Bond Acceptors | 4 (3 N, 1 O) | Provides multiple vectors for water-bridged or direct interactions.[1] |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the key pharmacophoric vectors.[1]
Figure 1: Pharmacophoric decomposition of 1-(6-Methylpyrazin-2-yl)azetidin-3-ol.
Synthetic Methodology
The synthesis of 1-(6-Methylpyrazin-2-yl)azetidin-3-ol is classically achieved via a Nucleophilic Aromatic Substitution (SₙAr) .[1] The electron-deficient nature of the pyrazine ring, further activated by the inductive effect of the ring nitrogens, allows for the displacement of a halogen leaving group by the azetidine amine.
Reaction Scheme
Reagents:
-
Substrate: 2-Chloro-6-methylpyrazine (Commercially available).[1][3]
-
Nucleophile: Azetidin-3-ol hydrochloride (or free base).[1]
-
Base:
(Potassium Carbonate) or DIPEA (Hünig's Base).[1] -
Solvent: DMF, DMSO, or NMP (Polar Aprotic).
Mechanism: The reaction proceeds through a Meisenheimer complex intermediate. The nucleophilic nitrogen of the azetidine attacks the C-2 position of the pyrazine.[1] The negative charge is delocalized onto the ring nitrogens before the chloride is eliminated, restoring aromaticity.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the target scaffold.
Validated Experimental Protocol
Standard Operating Procedure (SOP) for Lab Scale (1.0 g)
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylpyrazine (1.0 eq, ~7.8 mmol) and azetidin-3-ol hydrochloride (1.2 eq, ~9.4 mmol).
-
Solvent & Base: Add anhydrous DMF (Dimethylformamide, 10 mL) followed by Potassium Carbonate (
, 3.0 eq, ~23.4 mmol). Note: If using the free base of azetidine, only 1.5 eq of base is required. -
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The reaction typically reaches completion within 4–6 hours.[1]
-
Workup:
-
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1]
Medicinal Chemistry Utility
Bioisosterism & Vector Analysis
This scaffold is frequently used as a bioisostere for N-methylpiperazine or morpholine .
-
Advantage 1 (LogD): The azetidine ring lowers the lipophilicity (LogD) compared to larger saturated rings, improving solubility.[1]
-
Advantage 2 (Metabolic Stability): The strained 4-membered ring is often more metabolically stable than the 6-membered counterparts, which are prone to oxidative metabolism (e.g., N-dealkylation).[1]
-
Advantage 3 (Geometry): The vector angle of substituents on the azetidine ring is distinct from piperidine, allowing for unique exploration of chemical space in the binding pocket.[1]
Application in Kinase Inhibitors
In kinase drug discovery, the pyrazine nitrogen (N-1 or N-4) often serves as the hinge binder (accepting a H-bond from the backbone NH of the kinase hinge region).[1][5] The 6-methyl group can provide selectivity by clashing with larger gatekeeper residues in off-target kinases, while the azetidin-3-ol projects into the solvent-exposed region, improving the pharmacokinetic profile.[1]
Example Use Case:
-
Target: JAK (Janus Kinase) or BTK (Bruton's Tyrosine Kinase).[1]
-
Role: The scaffold replaces a solvent-front piperazine to reduce hERG liability and improve oral absorption.[1]
References
-
General Synthesis of Pyrazinyl-Azetidines
-
Azetidines in Medicinal Chemistry
- Review: "Azetidines: New Tools for Drug Discovery."
- Insight: Discussion on metabolic stability and physicochemical advantages over piperidines.
- Source:Future Medicinal Chemistry.
-
Patent Literature (Scaffold Usage)
-
Physicochemical Properties of Azetidines
- Data: pKa and LogP modul
- Source:ChemMedChem.
-
[1]
Sources
- 1. ijltemas.in [ijltemas.in]
- 2. chemscene.com [chemscene.com]
- 3. CN104428299A - 5-æ°®æå²åååç©åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
